2-Fluoro-2-(4-fluorophenyl)propanoic acid
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Overview
Description
2-Fluoro-2-(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8F2O2. It is a derivative of propanoic acid, where the hydrogen atoms on the alpha carbon and the para position of the phenyl ring are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl fluoroacetate.
Formation of Intermediate: The reaction between 4-fluorobenzaldehyde and ethyl fluoroacetate in the presence of a base such as sodium ethoxide forms an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves:
Large-scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Catalysts and Reagents: Employing efficient catalysts and reagents to optimize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized products, and esters, depending on the reagents and conditions used .
Scientific Research Applications
2-Fluoro-2-(4-fluorophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its unique structural properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in biological studies to understand the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropropionic Acid: Similar in structure but lacks the phenyl ring.
4-Fluorophenylacetic Acid: Contains a phenyl ring with a fluorine atom but differs in the position of the fluorine atom and the carboxylic acid group.
Uniqueness
2-Fluoro-2-(4-fluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The dual fluorination enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-fluoro-2-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTSAXSDTSVENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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